molecular formula C16H14N4O2 B2373496 N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1795490-98-0

N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2373496
CAS No.: 1795490-98-0
M. Wt: 294.314
InChI Key: WMMKJTFTPONTDO-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a triazole ring and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

    Formation of the Benzyloxy Phenyl Intermediate: The initial step involves the preparation of the benzyloxy phenyl intermediate. This can be achieved by reacting 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Triazole Ring: The next step involves the formation of the triazole ring. This can be accomplished through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. In this step, the benzyloxy phenyl intermediate is reacted with an azide and an alkyne in the presence of a copper catalyst.

    Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the triazole intermediate with an appropriate amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carboxamide group can be reduced to form an amine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for electrophilic aromatic substitution include nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with the carboxamide group at a different position on the triazole ring.

    N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

    N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-thiol: Similar structure but with a thiol group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-phenylmethoxyphenyl)-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-16(15-10-17-20-19-15)18-13-6-8-14(9-7-13)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,21)(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMKJTFTPONTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=NNN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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